molecular formula C14H19ClN2O4 B5202522 N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide

N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide

Cat. No. B5202522
M. Wt: 314.76 g/mol
InChI Key: KRJLRIJVKLIQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPN is a nitrobenzamide derivative that has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The exact mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the VEGF/VEGFR pathway. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. This compound has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation. Furthermore, this compound has been reported to inhibit the binding of VEGF to its receptor, VEGFR, which is crucial for angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways. This compound has also been shown to suppress the activation of NF-κB, a key regulator of inflammation. Furthermore, this compound has been reported to inhibit the proliferation and migration of endothelial cells, which are crucial for angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its potent biological activity against various cancer cell lines, inflammation, and angiogenesis. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects at low concentrations, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which limits its potential applications in various scientific fields.

Future Directions

There are several future directions for the study of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information on its safety and efficacy. Another potential future direction is to investigate the structure-activity relationship of this compound, which will help to identify more potent and selective analogs of this compound. Furthermore, the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography using a suitable stationary phase.

Scientific Research Applications

N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and angiogenesis. In cancer research, this compound has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In inflammation research, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to suppress the activation of NF-κB, a key regulator of inflammation.
In angiogenesis research, this compound has been reported to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. This compound has also been shown to inhibit the formation of new blood vessels in vivo, which is crucial for the growth and metastasis of tumors.

properties

IUPAC Name

N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-2-3-8-21-9-4-7-16-14(18)12-6-5-11(15)10-13(12)17(19)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRIJVKLIQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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